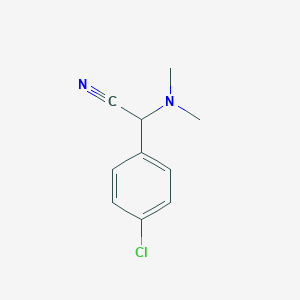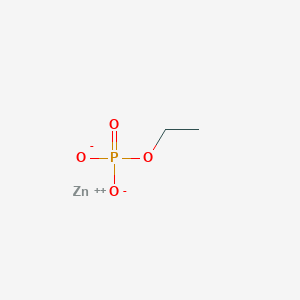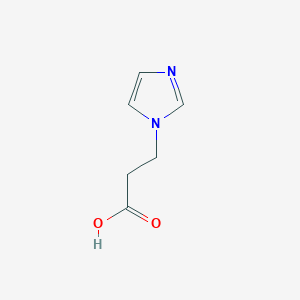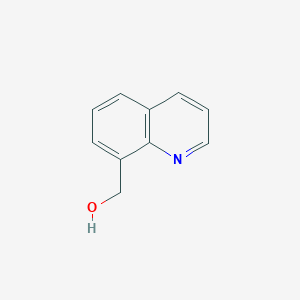
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Ro 5-4864, and it belongs to the class of benzodiazepines. Ro 5-4864 has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
Ro 5-4864 has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is found in a variety of tissues throughout the body. This binding leads to a number of biochemical and physiological effects, including the modulation of GABA receptors and the regulation of immune system function.
Biochemical and Physiological Effects:
Ro 5-4864 has a number of biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. Ro 5-4864 has also been shown to have immunomodulatory effects, which may make it useful in the treatment of certain autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 5-4864 has a number of advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for the PBR, which allows researchers to study the effects of this receptor in isolation. However, one of the main limitations is the fact that Ro 5-4864 is a relatively complex compound, which can make it difficult to synthesize and purify.
Zukünftige Richtungen
There are a number of future directions for research on Ro 5-4864. One promising area of study is the development of new drugs that target the PBR, which may have applications in the treatment of anxiety and other neurological disorders. Another area of interest is the study of the immunomodulatory effects of Ro 5-4864, which may have implications for the treatment of autoimmune disorders. Finally, researchers may continue to explore the basic mechanisms of action of Ro 5-4864, in order to better understand its effects on the central nervous system and other physiological systems.
Synthesemethoden
Ro 5-4864 can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one with a suitable reagent. This reaction typically takes place under carefully controlled conditions, and the resulting product is purified using a variety of techniques.
Wissenschaftliche Forschungsanwendungen
Ro 5-4864 has been used in a variety of scientific research applications, including studies of the central nervous system and the immune system. One of the most interesting applications of this compound is in the study of GABA receptors, which are important targets for many drugs used to treat anxiety and other neurological disorders.
Eigenschaften
CAS-Nummer |
16442-74-3 |
|---|---|
Produktname |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl- |
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
3-hydroxy-7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11N3O4/c19-14-15(20)17-13(9-4-2-1-3-5-9)11-8-10(18(21)22)6-7-12(11)16-14/h1-8,15,20H,(H,16,19) |
InChI-Schlüssel |
WFQPYFHXXXIGLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



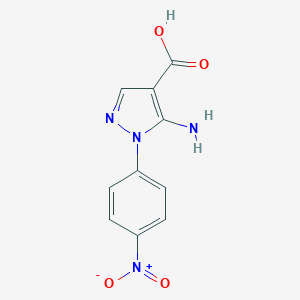


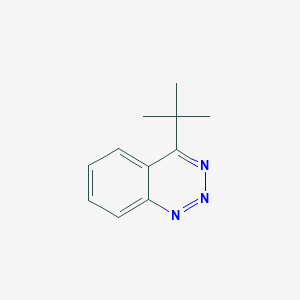



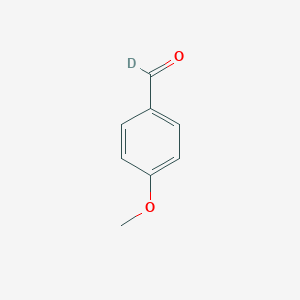
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
